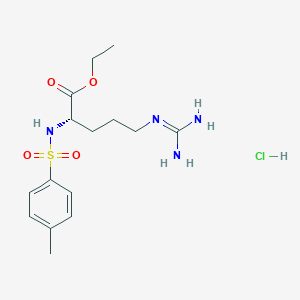
2-Fluoro-4-iodopyridine-5-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-iodopyridine-5-acetonitrile is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of fluorine and iodine atoms attached to a pyridine ring, along with an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodopyridine-5-acetonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the halogenation of a pyridine derivative followed by the introduction of the acetonitrile group. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-iodopyridine-5-acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce more complex molecular structures.
Applications De Recherche Scientifique
2-Fluoro-4-iodopyridine-5-acetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-iodopyridine-5-acetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in various biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Fluoro-4-iodo-pyridin-3-yl)-methanol
- (6-Fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester
Uniqueness
2-Fluoro-4-iodopyridine-5-acetonitrile is unique due to its specific combination of fluorine, iodine, and acetonitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H4FIN2 |
|---|---|
Poids moléculaire |
262.02 g/mol |
Nom IUPAC |
2-(6-fluoro-4-iodopyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H4FIN2/c8-7-3-6(9)5(1-2-10)4-11-7/h3-4H,1H2 |
Clé InChI |
TWCBACMXWWICMY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1F)CC#N)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate](/img/structure/B8616426.png)




![2-phenyl-3H-imidazo[4,5-b]pyridin-6-ylamine](/img/structure/B8616459.png)

![2-[2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-yl]ethanol](/img/structure/B8616476.png)




